molecular formula C24H27N5O2 B11026486 N-(1-benzylpiperidin-4-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026486
M. Wt: 417.5 g/mol
InChI Key: QXGKXLNMLAZTSJ-UHFFFAOYSA-N
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Description

N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include benzyl piperidine, indazole derivatives, and pyrrolidine carboxylic acid. Common synthetic routes may involve:

    N-alkylation: Benzyl piperidine can be alkylated with indazole derivatives under basic conditions.

    Amide bond formation: The resulting intermediate can be coupled with pyrrolidine carboxylic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition: Inhibiting the activity of specific enzymes or receptors.

    Activation: Activating certain signaling pathways or ion channels.

    Binding: Binding to specific molecular targets and altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of N-(1-BENZYL-4-PIPERIDYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific structural features, such as the indazole moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N5O2/c30-22-14-18(16-29(22)23-20-8-4-5-9-21(20)26-27-23)24(31)25-19-10-12-28(13-11-19)15-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2,(H,25,31)(H,26,27)

InChI Key

QXGKXLNMLAZTSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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